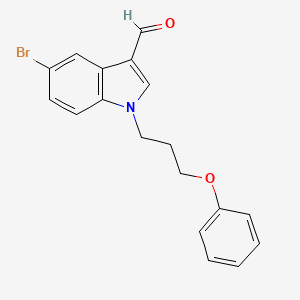

5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

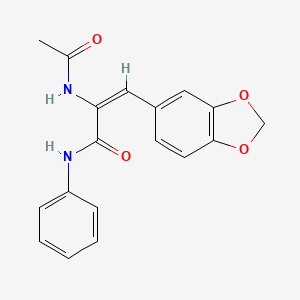

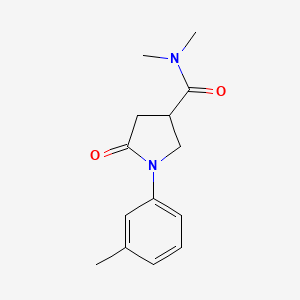

"5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde" is a compound that has attracted interest due to its structural uniqueness and potential for various chemical transformations. The presence of a bromo substituent on the indole ring, along with a phenoxypropyl group and an aldehyde functional group, offers diverse chemical reactivity and interaction possibilities.

Synthesis Analysis

The synthesis of related indole derivatives often involves condensation reactions, Friedel-Crafts-type alkylation, or catalyzed cyclization processes. For example, bismuth(III) triflate has been used as a catalyst for a three-component reaction involving indoles, α-bromoacetaldehyde acetals, and ketones to synthesize carbazole derivatives, demonstrating the versatility of bromo-indole compounds in synthetic chemistry (Gu et al., 2018).

Molecular Structure Analysis

The molecular structure of indole derivatives, including those similar to "5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde," often features intermolecular interactions such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity. X-ray diffraction analysis provides insights into the precise arrangement of atoms within the crystal lattice, revealing the structural basis for the compound's chemical behavior (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives can participate in various chemical reactions, including nucleophilic substitution, cycloisomerization, and condensation reactions. The bromo and aldehyde functional groups present in "5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde" make it a valuable intermediate for further chemical transformations. For instance, gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes from related substrates (Kothandaraman et al., 2011).

Applications De Recherche Scientifique

Crystallographic Analysis and Intermolecular Interactions

5-Bromo-1H-indole-3-carbaldehyde and its derivatives have been studied for their crystallographic properties, revealing insights into their molecular structures and intermolecular interactions. For instance, molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylhydrazone are paired by aminocarbonyl hydrogen bonds, which are further linked into ribbons through additional hydrogen bonds, showcasing the compound's potential for forming structured molecular assemblies (H. Ali, S. N. A. Halim, S. Ng, 2005). Similarly, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione highlights its versatility in chemical syntheses, leading to novel compounds characterized by spectroscopic and thermal tools (A. Barakat, S. Soliman, H. Ghabbour, M. Ali, A. Al-Majid, A. Zarrouk, I. Warad, 2017).

Synthesis and Characterization

The compound has also been pivotal in synthetic chemistry, particularly in the development of methods for the synthesis of complex molecules. For example, an efficient synthesis of benzofuran adenosine antagonist XH-14, which utilizes 5-(3-hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)benzo[b]furan-3-carbaldehyde, demonstrates the compound's role in facilitating the creation of biologically active molecules (S. A. Hutchinson, Henning Luetjens, P. Scammells, 1997). Furthermore, the isolation of bisindole alkaloids from marine sponges, including derivatives of indole-3-carbaldehyde, underscores the compound's importance in natural product chemistry and potential biologically active compounds discovery (M. McKay, A. Carroll, R. Quinn, J. Hooper, 2002).

Antimicrobial Activities

Research into the antimicrobial properties of 4H-chromene derivatives bearing phenoxypyrazole, synthesized under microwave irradiation from compounds including 5-phenoxypyrazole-4-carbaldehyde, illustrates the potential of 5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde derivatives in biomedical applications. These compounds have shown activity against a range of bacterial and fungal pathogens, suggesting a promising avenue for developing new antimicrobial agents (C. Sangani, N. Shah, Manish P. Patel, R. Patel, 2012).

Environmental and Biological Studies

In environmental and biological contexts, halogenated aromatic aldehydes' transformations by anaerobic bacteria highlight the compound's relevance in environmental chemistry and bioremediation studies. This research provides insights into the biodegradation pathways of halogenated compounds and their impact on environmental health (A. Neilson, A. Allard, P. Hynning, M. Remberger, 1988).

Propriétés

IUPAC Name |

5-bromo-1-(3-phenoxypropyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO2/c19-15-7-8-18-17(11-15)14(13-21)12-20(18)9-4-10-22-16-5-2-1-3-6-16/h1-3,5-8,11-13H,4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQSUUWQTBEHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=C(C3=C2C=CC(=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)

![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4582784.png)

![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)